1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-21-11(4)9-13(20-21)16(22)19-17-18-15-12(10(2)3)7-6-8-14(15)23-17/h6-10H,5H2,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQTUJTTYRUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these two rings under specific reaction conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzothiazole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of benzothiazoles exhibit significant biological activity, including anti-inflammatory and anticancer properties. The pyrazole structure enhances the compound's ability to interact with biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves the inhibition of specific kinases involved in cancer progression.
Biological Probes
Due to its structural characteristics, this compound serves as a biochemical probe in various biological assays. It can be used to study enzyme interactions and cellular pathways.
Example: Enzyme Inhibition Studies
Research has shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
Material Science
The unique properties of this compound make it suitable for developing new materials, particularly in coatings and polymers. Its stability and reactivity can be harnessed to create advanced materials with specific functionalities.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| 1-Ethyl-5-methyl-N-[4-(propan-2-yl)-benzothiazole] | Pyrazole-Benzothiazole | Anticancer, Biological Probe |
| N-(4-Chloro-1,3-benzothiazol-2-yl)-1H-pyrazole | Benzothiazole-Pyrazole | Antimicrobial |
| 5-Methyl-N-(benzothiazol-2-yl)-1H-pyrazole | Benzothiazole-Pyrazole | Anti-inflammatory |
Biochemical Pathways Affected
Research indicates that compounds like this can modulate several biochemical pathways:
- Inhibition of Kinases : Targeting kinases involved in cell signaling.
- Modulation of Inflammatory Pathways : Affecting COX and LOX pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide can be contextualized by comparing it to related pyrazole-carboxamide and benzothiazole derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Key Comparative Insights
Substituent Impact on Bioactivity: The benzothiazole moiety in the target compound and its analogue (Entry 2, Table 1) contributes to π-π stacking interactions with biological targets, a feature critical in kinase inhibitors . In contrast, Darolutamide’s chloro-cyano phenyl group enhances steric and electronic interactions with the androgen receptor . The ethyl and methyl groups on the pyrazole ring in the target compound likely reduce metabolic degradation compared to simpler analogues (e.g., Entry 4), which lack steric hindrance .
Functional Group Diversity: Carboxamide vs. Carbohydrazide: The carboxamide linkage in the target compound and Darolutamide provides hydrogen-bonding capability, whereas carbohydrazides (Entry 5) offer metal-coordination sites . Sulfur vs.
Synthetic Accessibility :
- Compounds with fewer substituents (e.g., Entry 4) are synthesized in fewer steps, whereas the target compound and Darolutamide require multi-step protocols involving selective functionalization of pyrazole and benzothiazole precursors .
Research Findings and Implications
- Drug Design : The target compound’s hybrid pyrazole-benzothiazole architecture aligns with trends in oncology and antimicrobial research, where such frameworks are explored for multitarget inhibition .
- Metabolic Stability : The isopropyl group on the benzothiazole may enhance metabolic stability relative to Darolutamide’s hydroxyethyl group, which is prone to oxidation .
Biological Activity
1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring followed by the formation of the pyrazole ring, culminating in the coupling of these two structures under specific conditions. Catalysts are often employed to enhance reaction efficiency. In industrial applications, high-throughput techniques are utilized for scalable production.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets depend on its application context.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity :
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties :
This compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives have demonstrated inhibitory effects on key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. These compounds have shown promise in preclinical models for various cancers .
Anti-inflammatory Effects :
The compound's anti-inflammatory properties have also been documented. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro, which suggests its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-5-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with a benzothiazole derivative. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters to form the pyrazole ring .
- Benzothiazole Coupling : Using coupling agents like EDC/HOBt to attach the benzothiazole moiety to the pyrazole carboxamide group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at N1, methyl at C5). Discrepancies in peak splitting may arise from hindered rotation in the benzothiazole ring .
- IR : Carboxamide C=O stretch (~1650 cm) and benzothiazole C-S absorption (~680 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 376.475) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- TLC : Monitor reaction progress using silica plates (mobile phase: chloroform/methanol 9:1); R ~0.4 .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify impurities (<1% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Evaluate Pd(OAc) vs. CuI for Suzuki-Miyaura coupling; CuI reduces side-product formation in benzothiazole functionalization .
- Solvent Effects : Switch from DMF to toluene for non-polar intermediates to enhance regioselectivity .
- Computational Guidance : Use density functional theory (DFT) to predict transition states and identify energy barriers in cyclization steps .
Q. How to resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- 2D NMR : Employ HSQC and NOESY to distinguish between rotational isomers (e.g., hindered rotation in the benzothiazole-amide bond) .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, resolving ambiguities in substituent orientation .
Q. What strategies are used to evaluate its biological activity against target enzymes?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Fluorescence polarization assays (IC determination) using recombinant kinases .
- Cellular Uptake : LC-MS quantification in HEK293 cells to correlate intracellular concentration with activity .
- Molecular Docking : AutoDock Vina simulations to predict binding poses in the ATP-binding pocket of kinases (e.g., Factor Xa) .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Plasma Stability : Incubate with liver microsomes to assess metabolic degradation (t >2 hrs preferred) .
- BBB Penetration : Measure logP (optimal range: 2–3) and polar surface area (PSA <90 Å) to predict CNS accessibility .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability in rodent models .
Q. What computational methods support the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR Modeling : Train models on a library of 50 analogs to identify critical substituents (e.g., isopropyl group at benzothiazole-C4 improves hydrophobic interactions) .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for methyl vs. ethyl substitutions at pyrazole-N1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
